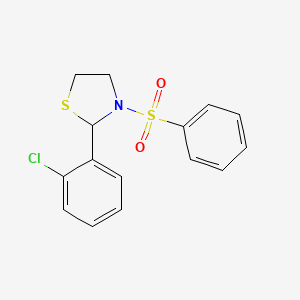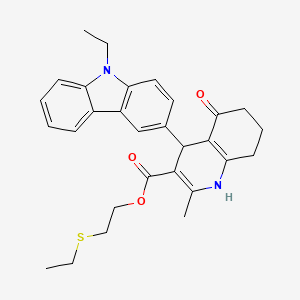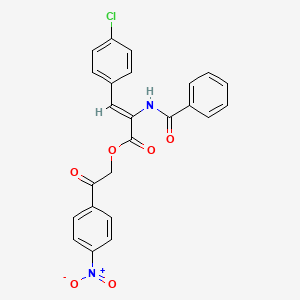![molecular formula C15H10Cl2N4OS B11661845 N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661845.png)
N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(2,6-dichlorophényl)méthylidène]-3-(thiophène-2-yl)-1H-pyrazole-5-carbohydrazide est un composé chimique connu pour sa structure unique et ses applications potentielles dans divers domaines scientifiques. Ce composé présente un cycle pyrazole, un groupe thiophène et un fragment dichlorophényle, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, biologie et médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N'-[(E)-(2,6-dichlorophényl)méthylidène]-3-(thiophène-2-yl)-1H-pyrazole-5-carbohydrazide implique généralement la condensation du 2,6-dichlorobenzaldéhyde avec la 3-(thiophène-2-yl)-1H-pyrazole-5-carbohydrazide en milieu acide ou basique. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol, et le mélange est porté à reflux pendant plusieurs heures pour assurer une réaction complète. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait l'adaptation du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, l'utilisation de solvants et de réactifs de qualité industrielle et l'emploi de techniques de purification à grande échelle telles que la distillation ou la chromatographie industrielle.
Analyse Des Réactions Chimiques
Types de réactions
La N'-[(E)-(2,6-dichlorophényl)méthylidène]-3-(thiophène-2-yl)-1H-pyrazole-5-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : La réduction peut être réalisée à l'aide de réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du fragment dichlorophényle.
Réactifs et conditions usuels
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans l'éthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Dérivés oxydés des cycles pyrazole ou thiophène.
Réduction : Formes réduites des groupes carbonyle ou imine.
Substitution : Dérivés substitués au niveau du fragment dichlorophényle.
Applications De Recherche Scientifique
La N'-[(E)-(2,6-dichlorophényl)méthylidène]-3-(thiophène-2-yl)-1H-pyrazole-5-carbohydrazide possède plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Etudié pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteur.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoire et anticancéreuse.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de la N'-[(E)-(2,6-dichlorophényl)méthylidène]-3-(thiophène-2-yl)-1H-pyrazole-5-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier au site actif d'une enzyme, inhibant son activité, ou il peut moduler la fonction du récepteur en se liant aux sites récepteurs. Ces interactions peuvent conduire à divers effets biologiques, tels que des activités anti-inflammatoire ou anticancéreuse .
Mécanisme D'action
The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-(2,6-dichlorophényl)méthylidène]-3-(2-méthoxy-1-naphtyl)-1H-pyrazole-5-carbohydrazide
- N'-[(E)-(2,6-dichlorophényl)méthylidène]-3-(4-méthylphényl)-1H-pyrazole-5-carbohydrazide
Unicité
La N'-[(E)-(2,6-dichlorophényl)méthylidène]-3-(thiophène-2-yl)-1H-pyrazole-5-carbohydrazide est unique en raison de la présence du groupe thiophène, qui confère des propriétés électroniques et stériques distinctes. Cette unicité peut influencer la réactivité du composé, son affinité de liaison et son activité biologique globale, ce qui en fait un composé précieux pour la recherche et le développement .
Propriétés
Formule moléculaire |
C15H10Cl2N4OS |
|---|---|
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H10Cl2N4OS/c16-10-3-1-4-11(17)9(10)8-18-21-15(22)13-7-12(19-20-13)14-5-2-6-23-14/h1-8H,(H,19,20)(H,21,22)/b18-8+ |
Clé InChI |
MDSFJATWLMMKDC-QGMBQPNBSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3)Cl |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzo[d]thiazol-2-ylthio)-N'-((1-methyl-1H-pyrrol-2-yl)methylene)acetohydrazide](/img/structure/B11661765.png)
![9-methyl-2-(methylamino)-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11661770.png)

![N-{4-[(furan-2-ylcarbonyl)amino]-3-methoxyphenyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11661773.png)

![1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B11661799.png)
![butyl 4-({[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11661800.png)

![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661824.png)

![2-[N-(4-Methylphenyl)4-fluorobenzenesulfonamido]-N-[(pyridin-4-YL)methyl]acetamide](/img/structure/B11661830.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11661834.png)


